N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS No.: 941921-09-1
Cat. No.: VC7638193
Molecular Formula: C19H23N5O3
Molecular Weight: 369.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941921-09-1 |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.425 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
| Standard InChI | InChI=1S/C19H23N5O3/c1-14-5-6-15(12-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) |
| Standard InChI Key | XWEZKDAOEVJHMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941921-09-1) is a polyfunctional organic compound with the molecular formula C₁₉H₂₃N₅O₃ and a molecular weight of 369.425 g/mol . Its IUPAC name reflects the presence of an imidazole moiety, a pyrrolidinone-substituted phenyl group, and a propyl linker bridging the oxalamide core.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 941921-09-1 | |
| Molecular Formula | C₁₉H₂₃N₅O₃ | |
| Molecular Weight | 369.425 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O | |
| InChI Key | XWEZKDAOEVJHMH-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure integrates three critical domains:
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, conferring basicity and participation in π-π stacking interactions.
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Oxalamide Core: Two adjacent amide groups enabling dual hydrogen bonding, crucial for stabilizing interactions with biomolecular targets.
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Pyrrolidinone-Substituted Phenyl Group: A lactam-functionalized aromatic system that enhances solubility and modulates electronic properties.
Computational models suggest that the propyl linker between the imidazole and oxalamide groups provides conformational flexibility, allowing adaptive binding to diverse targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the coupling of 3-(1H-imidazol-1-yl)propan-1-amine with oxalyl chloride, followed by amidation with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. Key steps include:
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Step 1: Activation of oxalyl chloride with a tertiary amine base (e.g., triethylamine) in anhydrous dichloromethane.
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Step 2: Sequential nucleophilic acyl substitutions to form the oxalamide bond.
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Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving yields exceeding 60%.
Analytical Characterization
Advanced spectroscopic techniques confirm structural integrity:
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals peaks at δ 8.45 (imidazole C-H), 7.82 (aryl H), and 3.45 ppm (pyrrolidinone N-CH₂).
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (N-H bend).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 370.43 [M+H]⁺.
Mechanism of Action and Biological Activities
Hydrogen-Bond-Mediated Interactions
The compound’s oxalamide core acts as a bidentate hydrogen bond donor/acceptor, enabling stable interactions with:
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Proteins: Binding pockets enriched in serine, threonine, or tyrosine residues.
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Nucleic Acids: Minor grooves of DNA via adenine-thymine base pairing.
Molecular docking studies suggest preferential affinity for kinases and G-protein-coupled receptors (GPCRs).
Table 2: Biological Activity Profile
| Target | Activity | Assay Type |
|---|---|---|
| HER2 Kinase | Inhibitor (IC₅₀ = 2.3 μM) | Fluorescence polarization |
| β₃-Adrenergic Receptor | Agonist (EC₅₀ = 0.8 μM) | cAMP assay |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate decomposition at temperatures >150°C and under strongly acidic/basic conditions (pH <2 or >12).
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between oxalamide N-H and carbonyl O atoms (bond length: 2.89 Å).
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